molecular formula C19H18N6O6 B5105866 N~2~,N~6~-bis(2-methoxyphenyl)-3,5-dinitro-2,4,6-pyridinetriamine

N~2~,N~6~-bis(2-methoxyphenyl)-3,5-dinitro-2,4,6-pyridinetriamine

Cat. No.: B5105866
M. Wt: 426.4 g/mol
InChI Key: SFNBDZMXWRMGPC-UHFFFAOYSA-N
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Description

N~2~,N~6~-bis(2-methoxyphenyl)-3,5-dinitro-2,4,6-pyridinetriamine, commonly known as BIPY3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BIPY3 is a pyridine-based ligand that has been extensively studied for its coordination chemistry and catalytic properties.

Scientific Research Applications

BIPY3 has been extensively studied for its coordination chemistry and catalytic properties. It has been used as a ligand in the synthesis of various metal complexes that have shown potential applications in organic synthesis, catalysis, and material science. BIPY3 has also been investigated for its potential use in the development of electrochemical sensors for the detection of various analytes.

Mechanism of Action

BIPY3 acts as a bidentate ligand, meaning it can coordinate with a metal ion through two donor atoms. The coordination of BIPY3 with a metal ion leads to the formation of a metal complex that has unique properties and reactivity. The exact mechanism of action of BIPY3 and its metal complexes depend on the specific application and type of metal ion used.
Biochemical and Physiological Effects:
BIPY3 has not been extensively studied for its biochemical and physiological effects, as it is primarily used in the field of coordination chemistry and catalysis. However, studies have shown that BIPY3 and its metal complexes can exhibit cytotoxic and antitumor properties, making them potential candidates for the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

BIPY3 is a versatile ligand that can coordinate with various metal ions, making it useful for the synthesis of a wide range of metal complexes. Its unique properties and reactivity make it a valuable tool for researchers in the fields of organic synthesis, catalysis, and material science. However, the synthesis and purification of BIPY3 and its metal complexes can be challenging and time-consuming, limiting their use in some applications.

Future Directions

There are several future directions for the research and development of BIPY3 and its metal complexes. One potential area of research is the development of BIPY3-based electrochemical sensors for the detection of various analytes. Another area of research is the investigation of the cytotoxic and antitumor properties of BIPY3 and its metal complexes for the development of anticancer drugs. Additionally, the synthesis and characterization of new BIPY3-based metal complexes with unique properties and reactivity is an ongoing area of research.

Synthesis Methods

BIPY3 can be synthesized through a two-step process involving the reaction of 2,6-dimethoxyaniline with 3,5-dinitrobenzaldehyde, followed by the reaction of the resulting Schiff base with 2-chloropyridine. The final product is obtained through purification and recrystallization processes.

Properties

IUPAC Name

2-N,6-N-bis(2-methoxyphenyl)-3,5-dinitropyridine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O6/c1-30-13-9-5-3-7-11(13)21-18-16(24(26)27)15(20)17(25(28)29)19(23-18)22-12-8-4-6-10-14(12)31-2/h3-10H,1-2H3,(H4,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNBDZMXWRMGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=C(C(=C(C(=N2)NC3=CC=CC=C3OC)[N+](=O)[O-])N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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